molecular formula C39H55N11O10 B12610121 L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-valyl-L-asparagine CAS No. 648424-16-2

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-valyl-L-asparagine

Cat. No.: B12610121
CAS No.: 648424-16-2
M. Wt: 837.9 g/mol
InChI Key: KPKHCTUCMBLDTR-JUYMISEJSA-N
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Description

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-valyl-L-asparagine is a complex peptide compound It is composed of several amino acids, each contributing to its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-valyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the resin-bound peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Automated peptide synthesizers can be employed to streamline the process, ensuring consistency and efficiency. Quality control measures, such as HPLC (High-Performance Liquid Chromatography) and mass spectrometry, are essential to verify the purity and identity of the synthesized peptide.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-valyl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosyl and tryptophyl residues, leading to the formation of oxidized products.

    Reduction: Reduction reactions can target disulfide bonds if present within the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are commonly employed.

    Substitution: Various reagents, including alkylating agents or acylating agents, can be used depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosyl residue can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-valyl-L-asparagine has several scientific research applications:

    Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.

    Biology: The compound can be employed in studies related to protein-protein interactions and enzyme-substrate specificity.

    Industry: It can be used in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-valyl-L-asparagine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context in which the peptide is used. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • L-Threonyl-N~5~-(diaminomethylene)-L-ornithyl-L-α-aspartyl-L-leucine
  • L-Threonyl-N~5~-(diaminomethylene)-L-ornithyl-L-lysine
  • L-Leucyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine

Uniqueness

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-valyl-L-asparagine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and biological activities, making it valuable for specific research and industrial applications.

Properties

CAS No.

648424-16-2

Molecular Formula

C39H55N11O10

Molecular Weight

837.9 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C39H55N11O10/c1-19(2)32(37(58)49-29(38(59)60)17-30(40)53)50-35(56)28(16-22-18-45-25-8-5-4-7-24(22)25)48-34(55)27(15-21-10-12-23(52)13-11-21)47-33(54)26(9-6-14-44-39(42)43)46-36(57)31(41)20(3)51/h4-5,7-8,10-13,18-20,26-29,31-32,45,51-52H,6,9,14-17,41H2,1-3H3,(H2,40,53)(H,46,57)(H,47,54)(H,48,55)(H,49,58)(H,50,56)(H,59,60)(H4,42,43,44)/t20-,26+,27+,28+,29+,31+,32+/m1/s1

InChI Key

KPKHCTUCMBLDTR-JUYMISEJSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)O)N)O

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)N

Origin of Product

United States

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